molecular formula C11H13FO3 B11756223 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Cat. No.: B11756223
M. Wt: 212.22 g/mol
InChI Key: DUYHELWQLDTCFY-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H13FO3. It is a derivative of ethanone, characterized by the presence of ethoxy, fluoro, and methoxy substituents on the phenyl ring. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxyphenol and ethyl bromoacetate.

    Ethylation: The phenol group of 5-fluoro-2-methoxyphenol is ethylated using ethyl bromoacetate in the presence of a base like potassium carbonate.

    Hydrolysis and Decarboxylation: The resulting ethyl ester is then hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield the desired ethanone derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of fluoro and methoxy-substituted phenyl compounds.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.

    2-Ethoxy-5-fluoro-1H-pyrimidin-4-one: Contains a pyrimidinone ring instead of a phenyl ring.

    2-(5-Fluoro-2-methoxyphenyl)ethan-1-amine: An amine derivative with similar substituents on the phenyl ring.

Uniqueness

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the combination of ethoxy, fluoro, and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination of substituents is not commonly found in other related compounds, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-ethoxy-1-(5-fluoro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C11H13FO3/c1-3-15-7-10(13)9-6-8(12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

DUYHELWQLDTCFY-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=C(C=CC(=C1)F)OC

Origin of Product

United States

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